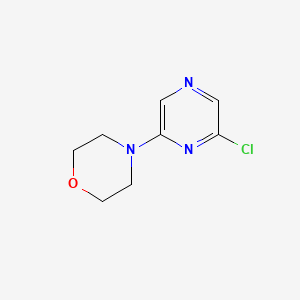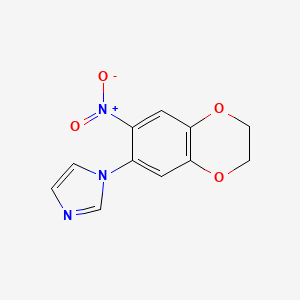![molecular formula C13H15FN2O4 B1328658 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 914637-75-5](/img/structure/B1328658.png)
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) .
Mode of Action
The compound interacts with its targets, the HIF PHDs, by inhibiting their activity . This inhibition prevents the degradation of HIFs, leading to their accumulation in the cell . As a result, the expression of HIF target genes is upregulated, which includes genes encoding for proteins involved in erythropoiesis and angiogenesis .
Biochemical Pathways
The inhibition of HIF PHDs affects the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by PHDs, marking them for degradation . This leads to the transcription of HIF target genes, which can result in increased production of erythropoietin, leading to increased red blood cell production, and vascular endothelial growth factor, promoting angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of HIF target genes, leading to increased production of erythropoietin and vascular endothelial growth factor . This can result in increased red blood cell production and promotion of angiogenesis .
Action Environment
Environmental factors such as oxygen levels in the cellular environment can influence the compound’s action. Under hypoxic conditions, the activity of HIF PHDs is naturally decreased, leading to the accumulation of HIFs Therefore, the efficacy of the compound may be influenced by the oxygen levels in the cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Fluorine: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound’s biological activity is studied to understand its interaction with various biological targets.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the fluorine and nitro substituents.
Difluoroalkylated 2-azaspiro[4.5]decane: Contains difluoroalkyl groups instead of the fluoro and nitro groups.
Uniqueness
8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group allows for diverse chemical modifications and potential biological activities not seen in similar compounds.
Properties
IUPAC Name |
8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-10-1-2-11(12(9-10)16(17)18)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXIHNFJVOLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)
![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)




